molecular formula C9H7BrCl2O B1411310 3',4'-Dichloro-5'-methylphenacyl bromide CAS No. 1806288-57-2

3',4'-Dichloro-5'-methylphenacyl bromide

Cat. No.: B1411310
CAS No.: 1806288-57-2
M. Wt: 281.96 g/mol
InChI Key: GSSOXWVDYPRPDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3’,4’-Dichloro-5’-methylphenacyl bromide typically involves the bromination of 3’,4’-Dichloro-5’-methylacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetophenone derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3’,4’-Dichloro-5’-methylphenacyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,4’-Dichloro-5’-methylphenacyl bromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 3’,4’-Dichloro-5’-methylphenacyl bromide exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with .

Comparison with Similar Compounds

3’,4’-Dichloro-5’-methylphenacyl bromide can be compared with other phenacyl bromides, such as:

The uniqueness of 3’,4’-Dichloro-5’-methylphenacyl bromide lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.

Properties

IUPAC Name

2-bromo-1-(3,4-dichloro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5-2-6(8(13)4-10)3-7(11)9(5)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSOXWVDYPRPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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